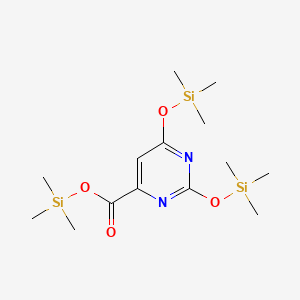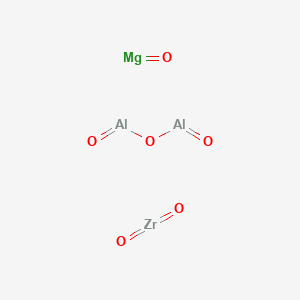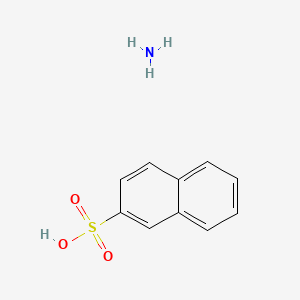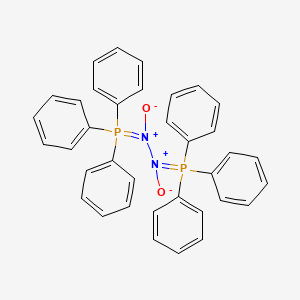
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyladenosine hydroiodide is a modified nucleoside that plays a significant role in biochemical, pharmacological, and chemical biology research. This compound is characterized by the methylation of adenosine at the N1 position, resulting in a hydroiodide salt form. The modification of adenosine to 1-methyladenosine introduces unique chemical properties that are crucial for various biological functions, particularly in RNA stability and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyladenosine hydroiodide typically involves the methylation of adenosine. One common method includes the protection of the base moiety of adenosine with a chloroacetyl group, followed by methylation at the N1 position. The protected nucleoside is then deprotected under carefully controlled anhydrous conditions to yield 1-methyladenosine .
Industrial Production Methods: Industrial production of 1-methyladenosine hydroiodide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyladenosine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its chemical structure and properties.
Reduction: Reduction reactions can modify the methyl group or other functional groups within the molecule.
Substitution: The hydroiodide ion can be substituted with other anions or functional groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 1-methyladenosine, while substitution reactions can produce a variety of functionalized nucleosides .
Applications De Recherche Scientifique
1-Methyladenosine hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of nucleoside modifications on nucleotide function and RNA structure.
Biology: The compound plays a role in understanding RNA stability, gene expression, and RNA-protein interactions.
Medicine: Research on 1-methyladenosine hydroiodide contributes to the development of therapeutic agents targeting RNA-related diseases.
Mécanisme D'action
The mechanism of action of 1-methyladenosine hydroiodide involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the N1 position introduces a positive charge, which affects the folding and interactions of RNA. This modification can stabilize novel nucleic acid structures and play a role in gene expression regulation. The compound interacts with specific RNA-binding proteins and enzymes, such as methyl-1-adenosine transferase, which are involved in its incorporation and function .
Comparaison Avec Des Composés Similaires
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the N6 position.
5-Methylcytidine: A methylated cytidine with the methyl group at the 5 position.
7-Methylguanosine: A methylated guanosine with the methyl group at the 7 position.
Uniqueness: 1-Methyladenosine hydroiodide is unique due to its specific methylation at the N1 position, which significantly alters its chemical properties and biological functions compared to other methylated nucleosides. This unique modification allows for distinct interactions with RNA and proteins, making it a valuable tool in biochemical and pharmacological research .
Propriétés
Formule moléculaire |
C11H18IN5O4 |
|---|---|
Poids moléculaire |
411.20 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)oxolane-3,4-diol;hydroiodide |
InChI |
InChI=1S/C11H17N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h4-5,7-8,11-12,14,17-19H,2-3H2,1H3;1H/t5-,7-,8-,11-;/m1./s1 |
Clé InChI |
ZDCHPVZNXIQYNX-YCSZXMBFSA-N |
SMILES isomérique |
CN1CNC2=C(C1=N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.I |
SMILES canonique |
CN1CNC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)

![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)






